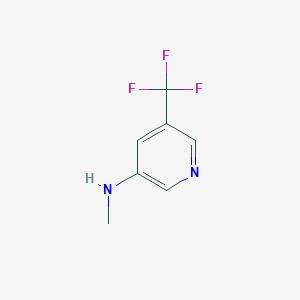

(5-(Trifluoromethyl)pyridin-3-YL)methanamine

Description

Properties

IUPAC Name |

[5-(trifluoromethyl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)6-1-5(2-11)3-12-4-6/h1,3-4H,2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZHUSBRLJVFTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-(Trifluoromethyl)pyridin-3-YL)methanamine: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of (5-(Trifluoromethyl)pyridin-3-YL)methanamine, a critical building block in modern medicinal and agrochemical research. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that are highly sought after in drug design, including enhanced metabolic stability, lipophilicity, and receptor binding affinity.[1][2] This document details the compound's chemical and physical properties, outlines a robust synthetic pathway, discusses its characteristic spectral signature and chemical reactivity, and explores its applications in research and development. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Core Physicochemical and Structural Properties

This compound, also known as 3-(Aminomethyl)-5-(trifluoromethyl)pyridine, is a substituted pyridine derivative whose utility stems from the synergistic effects of its three key structural components: the aromatic pyridine ring, the electron-withdrawing trifluoromethyl (-CF3) group, and the nucleophilic aminomethyl (-CH2NH2) group.

The -CF3 group is a cornerstone of modern drug design, serving as a bioisostere for groups like chlorine but with profoundly different electronic effects.[2] Its high electronegativity and metabolic stability can significantly improve a molecule's pharmacokinetic profile.[2] This group's presence on the pyridine ring at the 5-position influences the basicity of the ring nitrogen and the reactivity of the entire molecule. The primary amine attached via a methylene linker provides a versatile handle for a wide array of chemical transformations.

Table 1: Key Identifiers and Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 766513-53-5 | [3][4] |

| Molecular Formula | C₇H₇F₃N₂ | [4] |

| Molecular Weight | 176.14 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 200.3 ± 35.0 °C (Predicted) | [5] |

| Density | 1.293 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 8.27 ± 0.39 (Predicted) | [5] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [5] |

Synthesis and Purification

The synthesis of trifluoromethylpyridines is a well-established field, with primary methods including the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct fluorination of a trichloromethylpyridine precursor.[6][7] For this compound, a highly efficient and scalable approach involves the catalytic hydrogenation of the corresponding nitrile, 5-(Trifluoromethyl)nicotinonitrile. This method is advantageous due to the commercial availability of the starting material and the typically clean, high-yielding nature of nitrile reductions.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a representative procedure for the reduction of 5-(Trifluoromethyl)nicotinonitrile. The choice of Raney Nickel as the catalyst is based on its proven efficacy in nitrile hydrogenation under relatively mild conditions, as demonstrated in the synthesis of structurally related compounds.[8]

Step 1: Reactor Setup

-

Charge a pressure-rated hydrogenation vessel with 5-(Trifluoromethyl)nicotinonitrile (1.0 eq).

-

Add a slurry of Raney Nickel (5-10% by weight) in an appropriate solvent. A common choice is methanol saturated with ammonia to suppress the formation of secondary amine byproducts.

-

Seal the vessel securely.

Step 2: Hydrogenation

-

Purge the vessel multiple times with nitrogen gas to remove all oxygen, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the target pressure (e.g., 50-100 psi).

-

Begin vigorous agitation and heat the reaction mixture to a moderate temperature (e.g., 40-60 °C).

-

Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]

Step 3: Work-up and Isolation

-

Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. This step must be performed with caution, as Raney Nickel can be pyrophoric when dry. The filter cake should be kept wet with solvent.

-

Wash the filter cake thoroughly with the reaction solvent (methanol).

-

Combine the filtrate and washes, and concentrate the solution under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel, using a gradient of ethyl acetate in hexane or dichloromethane/methanol as the eluent.[9]

Caption: Synthetic workflow for the preparation of the target compound.

Spectroscopic Characterization Profile

unambiguous structural confirmation of this compound relies on a combination of standard spectroscopic techniques. While specific spectra for this exact compound are not publicly cataloged, its structural features allow for a confident prediction of its spectral signature.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. A singlet, integrating to two protons, would appear for the benzylic methylene (-CH₂) group, typically between 3.8-4.2 ppm. A broad singlet, corresponding to the two amine (-NH₂) protons, would also be present and is exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will display signals for the five carbons of the pyridine ring. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling. The -CF₃ carbon itself will also be a prominent quartet. A signal for the benzylic -CH₂ carbon will be observed in the aliphatic region.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single, sharp singlet, as all three fluorine atoms are chemically equivalent. Its chemical shift would be characteristic of an aromatic trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic N-H stretching bands for the primary amine in the range of 3300-3500 cm⁻¹. Strong C-F stretching absorptions, typical for trifluoromethyl groups, will be prominent in the 1100-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations will also be present.[10]

-

Mass Spectrometry (MS): Using electrospray ionization (ESI), the high-resolution mass spectrum (HRMS) would show a strong signal for the protonated molecular ion [M+H]⁺, allowing for the confirmation of the elemental composition.[9][11]

Chemical Reactivity and Derivatization Potential

The primary amine of this compound is a versatile nucleophilic center, making the molecule an ideal scaffold for building molecular complexity. The electron-withdrawing nature of the -CF₃ group slightly reduces the basicity of the pyridine nitrogen but enhances the electrophilicity of the ring, although reactions at the amine are far more common.

Key derivatization reactions include:

-

Amide Coupling: Reacts readily with carboxylic acids (often activated as acid chlorides or with coupling agents like EDC/HOBt) to form stable amide bonds. This is one of the most common transformations in medicinal chemistry.

-

Sulfonamide Formation: Forms sulfonamides upon reaction with sulfonyl chlorides, a functional group prevalent in many pharmaceuticals.

-

Reductive Amination: Undergoes condensation with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield secondary or tertiary amines.

-

N-Alkylation: Can be alkylated using alkyl halides, though selectivity for mono-alkylation can be challenging.

Caption: Common derivatization pathways for the title compound.

Applications in Research and Development

The primary value of this compound lies in its role as an intermediate for synthesizing more complex, high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[6]

-

Pharmaceutical Development: Trifluoromethylpyridine moieties are found in numerous approved drugs and clinical candidates.[6] The -CF₃ group often enhances metabolic stability by blocking sites of oxidative metabolism and can increase lipophilicity, improving cell membrane permeability.[2] Furthermore, its strong electron-withdrawing nature can modulate pKa and improve interactions with biological targets.[12] This building block provides a direct route to incorporate this valuable pharmacophore.

-

Agrochemical Synthesis: Similar to pharmaceuticals, the trifluoromethylpyridine scaffold is a key component in many modern herbicides, fungicides, and insecticides.[6][13] It contributes to the potency, stability, and desired physicochemical properties of the final active ingredient.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related compounds, such as its hydrochloride salt and isomers, provide a strong basis for safe handling protocols.[14][15] The compound should be treated as hazardous.

-

Hazard Statements (Anticipated):

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[17]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[16]

-

References

-

PubChem. 5-(Trifluoromethyl)pyridin-3-amine. National Center for Biotechnology Information. [Link]

-

PubChem. [5-(Trifluoromethyl)pyridin-2-yl]methanamine. National Center for Biotechnology Information. [Link]

-

Capot Chemical. MSDS of 5-(Trifluoromethyl)pyridin-3-amine. (2024-01-11). [Link]

-

Chemical Label. [5-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride. [Link]

-

LookChem. C-(5-TrifluoroMethoxy-pyridin-3-yl)-MethylaMine. [Link]

-

Royal Society of Chemistry. Spectral data of compound 5a-5m, 6a-6e. [Link]

- Google Patents. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

LabSolutions. This compound. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Royal Society of Chemistry. Supporting Information: Site-Specific C-H Chalcogenation of Quinoxalin-2(1H). [Link]

- Google Patents.

-

YouTube. Mod-33 Lec-37 Pyridine Synthesis. (2013-07-08). [Link]

-

Sunway Pharm Ltd. This compound. [Link]

- Google Patents.

-

ResearchGate. (PDF) FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine. (2017-12-05). [Link]

-

Royal Society of Chemistry. Asymmetric Synthesis of Either Diastereomer of Trifluoromethylated Allylic Amines by the Selective Reduction of Trifluoromethyl α,β-Unsaturated N-tert-Butanesulfinyl Ketoimines. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. C-(5-Trifluoromethyl-pyridin-3-yl)-methylamine | 766513-53-5 [chemicalbook.com]

- 4. This compound - CAS:766513-53-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. 5-(Trifluoromethyl)-2-pyridinemethanamine | 164341-39-3 [chemicalbook.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 8. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. jelsciences.com [jelsciences.com]

- 13. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 14. [5-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3796375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemical-label.com [chemical-label.com]

- 16. aksci.com [aksci.com]

- 17. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Synthesis of (5-(Trifluoromethyl)pyridin-3-YL)methanamine

Abstract

(5-(Trifluoromethyl)pyridin-3-YL)methanamine is a pivotal building block in contemporary drug discovery, largely owing to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability of pharmaceutical candidates.[1][2] This guide provides an in-depth exploration of the prevalent synthetic pathways to this valuable amine, with a focus on the reduction of the nitrile precursor, 5-(trifluoromethyl)pyridine-3-carbonitrile. We will delve into the mechanistic underpinnings of various reduction strategies, offering field-proven insights to inform experimental design and optimization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecules for pharmaceutical applications.

Introduction: The Strategic Importance of the Trifluoromethyl Pyridine Moiety

The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry.[3][4] The trifluoromethyl (CF3) group, in particular, is a bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] When appended to a pyridine scaffold, as in this compound, the resulting fragment offers a unique combination of properties that are highly sought after in drug design. This guide will focus on the final, critical step in the synthesis of this key intermediate: the transformation of a nitrile to a primary amine.

Retrosynthetic Analysis: A Common Gateway via Nitrile Reduction

A logical retrosynthetic disconnection for this compound points to 5-(trifluoromethyl)pyridine-3-carbonitrile as a readily accessible precursor. This approach is advantageous as the nitrile group is relatively stable and can be introduced through various established methods. The primary synthetic challenge then becomes the selective and efficient reduction of the nitrile to the corresponding primary amine without affecting the trifluoromethyl group or the pyridine ring.

Caption: Retrosynthetic approach for this compound.

Synthesis of the Key Precursor: 5-(Trifluoromethyl)pyridine-3-carbonitrile

While the primary focus of this guide is the final reduction step, a brief overview of the synthesis of the nitrile precursor is warranted. The synthesis of trifluoromethyl-substituted pyridines often involves multi-step sequences, starting from more common pyridine derivatives.[5] One common strategy involves the halogen-exchange (Halex) reaction on a trichloromethyl-substituted pyridine, followed by functional group manipulations to introduce the cyano group. For instance, a plausible route could involve the synthesis of a halogenated 5-(trifluoromethyl)pyridine, which is then subjected to a cyanation reaction.

Core Synthesis Pathways: The Reduction of 5-(Trifluoromethyl)pyridine-3-carbonitrile

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis.[6][7] Several robust methods are available, each with its own set of advantages and considerations. The choice of method often depends on factors such as scale, available equipment, and the presence of other functional groups.

Catalytic Hydrogenation: The Workhorse of Nitrile Reduction

Catalytic hydrogenation is frequently the most economical and scalable method for nitrile reduction.[6] This heterogeneous catalysis approach typically involves the use of a metal catalyst and a hydrogen source.

4.1.1. Raney® Nickel Catalyzed Hydrogenation

Raney® Nickel is a versatile and widely used catalyst for the reduction of nitriles.[8] It is known for its high activity, which allows for reactions to be conducted under relatively mild conditions.[9]

-

Mechanism: The reaction proceeds via the adsorption of the nitrile and hydrogen onto the catalyst surface. The π-bonds of the nitrile are sequentially hydrogenated, first to an imine intermediate and then to the primary amine.

-

Experimental Protocol:

-

To a solution of 5-(trifluoromethyl)pyridine-3-carbonitrile in a suitable solvent (e.g., ethanol, methanol, or isopropanol) in a pressure vessel, add a catalytic amount of Raney® Nickel (typically 5-10 wt%).

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (typically 50-500 psi).

-

Heat the reaction mixture to a suitable temperature (e.g., 50-100 °C) with vigorous stirring.

-

Monitor the reaction progress by techniques such as TLC, GC, or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to afford the crude this compound.

-

-

Causality of Choices: The choice of an alcoholic solvent is common as it can help to suppress the formation of secondary amine byproducts. The reaction is performed under pressure to increase the concentration of hydrogen in the solution, thereby accelerating the reaction rate.

4.1.2. Transfer Hydrogenation with Raney® Nickel

For laboratories not equipped for high-pressure hydrogenations, catalytic transfer hydrogenation offers a safer and more convenient alternative.[9] In this method, a hydrogen donor molecule, such as 2-propanol, is used in place of hydrogen gas.[9]

-

Experimental Protocol:

-

In a round-bottom flask, dissolve 5-(trifluoromethyl)pyridine-3-carbonitrile in 2-propanol.

-

Add a catalytic amount of Raney® Nickel and a base such as potassium hydroxide.[9]

-

Heat the mixture to reflux.

-

The reaction can be monitored by TLC or GC.

-

Upon completion, cool the reaction and filter to remove the catalyst.

-

The resulting N-isopropylidene amine can be hydrolyzed to the primary amine with dilute acid.[9]

-

Stoichiometric Reduction with Metal Hydrides

Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are highly effective for the reduction of nitriles to primary amines.[10][11][12] These reactions are typically fast and high-yielding but require careful handling due to the pyrophoric nature of the reagent.

4.2.1. Lithium Aluminum Hydride (LiAlH4) Reduction

LiAlH4 is a powerful nucleophilic reducing agent that readily reduces a wide range of functional groups, including nitriles.[13][14]

-

Mechanism: The reaction proceeds through a two-step nucleophilic addition of hydride ions from the AlH4- complex to the electrophilic carbon of the nitrile. The initial addition forms an imine anion, which is then further reduced to a dianion.[12] Aqueous workup then protonates the dianion to yield the primary amine.[13]

Caption: Simplified mechanism of LiAlH4 reduction of a nitrile.

-

Experimental Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-(trifluoromethyl)pyridine-3-carbonitrile in an anhydrous ethereal solvent (e.g., diethyl ether or THF).

-

Cool the solution in an ice bath.

-

Slowly add a solution of LiAlH4 in the same solvent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash with an organic solvent.

-

Dry the combined organic phases over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the desired amine.

-

-

Trustworthiness of the Protocol: The Fieser workup is a well-established and reliable method for quenching LiAlH4 reactions, resulting in a granular precipitate that is easily filtered.

Comparative Analysis of Synthesis Pathways

| Method | Reducing Agent | Catalyst | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H2 gas | Raney® Ni, Pd/C, PtO2 | High pressure, elevated temperature | Economical, scalable, environmentally friendly | Requires specialized high-pressure equipment |

| Transfer Hydrogenation | 2-Propanol | Raney® Ni | Reflux | Safer than H2 gas, standard lab equipment | May require an extra hydrolysis step |

| Stoichiometric Reduction | LiAlH4 | None | Anhydrous, inert atmosphere | High yields, fast reactions | Pyrophoric reagent, requires careful handling |

Conclusion

The synthesis of this compound is most commonly and efficiently achieved through the reduction of its nitrile precursor, 5-(trifluoromethyl)pyridine-3-carbonitrile. Both catalytic hydrogenation and stoichiometric reduction with metal hydrides represent viable and effective strategies. The choice of a specific pathway will be dictated by the scale of the synthesis, available resources, and safety considerations. For large-scale industrial production, catalytic hydrogenation is often preferred due to its economic and environmental benefits. For laboratory-scale synthesis, the convenience and high yields of LiAlH4 reduction make it an attractive option, provided the necessary safety precautions are strictly adhered to.

References

- Nitrile reduction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Nitrile_reduction]

- REDUCING NITRILES TO PRIMARY AMINES - Chemguide. [URL: https://www.chemguide.co.uk/organicprops/nitriles/reduction.html]

- Nitriles to Amines: LiAlH4 Reduction - JoVE. [URL: https://www.jove.com/v/10223/nitriles-to-amines-lialh4-reduction]

- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps. [URL: https://www.chemistrysteps.com/nitrile-reduction-mechanism-with-lialh4-and-dibal-to-amine-or-aldehyde/]

- Catalytic Reduction of Nitriles - Thieme Chemistry. [URL: https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0030-1258385]

- Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel - ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S0926860X0300078X]

- Nitrile Reduction - Wordpress. [URL: https://organicchemistrydata.org/wp-content/uploads/2020/03/05-Nitrile-Reduction.pdf]

- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines - ARKIVOC. [URL: https://www.

- Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1 - Scite.ai. [URL: https://scite.ai/reports/10.1002/ajoc.201800569]

- Amine synthesis by nitrile reduction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/amines/reductionsnitriles.shtm]

- Conversion of nitriles to 1° amines using LiAlH4 - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/23%3A_Amines/23.08%3A_Synthesis_of_Amines/Conversion_of_nitriles_to_1_amines_using_LiAlH4]

- Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Raney-Ni-KBH4%3A-An-efficient-and-mild-system-for-Wu-Zhang/0d8f8a7e3b5e4c1e8a9d3c8f9b1c5a7f9a2d8b1c]

- Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11300889/]

- Raney nickel - Wikipedia. [URL: https://en.wikipedia.org/wiki/Raney_nickel]

- Preparation of 3-Chloro-2-Cyano-5-(Trifluoromethyl)Pyridine - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-3-chloro-2-cyano-5-trifluoromethyl-pyridine]

- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents. [URL: https://patents.google.

- Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano - Eureka. [URL: https://patents.google.

- 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine - ChemBK. [URL: https://www.chembk.com/en/chem/2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine]

- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents. [URL: https://patents.google.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5181]

- Applications of Fluorine in Medicinal Chemistry | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/343468575_Applications_of_Fluorine_in_Medicinal_Chemistry]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4961919/]

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2847]

- 5-(Trifluoromethyl)pyridine-3-carbonitrile 95 951624-83-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/708151]

- The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. [URL: https://www.researchgate.net/publication/5457500_The_Many_Roles_for_Fluorine_in_Medicinal_Chemistry]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 7. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

- 8. Raney nickel - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. scite.ai [scite.ai]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 14. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

Physical and chemical properties of trifluoromethylpyridine derivatives

<An In-depth Technical Guide to the Physical and Chemical Properties of Trifluoromethylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethylpyridine (TFMP) derivatives are a cornerstone of modern medicinal chemistry and agrochemical research, offering a unique constellation of properties that enhance molecular efficacy and stability. The strategic incorporation of the trifluoromethyl (-CF3) group onto the pyridine scaffold—a privileged heterocycle—dramatically alters the parent molecule's physicochemical and biological characteristics. This guide provides a comprehensive technical overview of these properties, including electronic effects, acidity (pKa), lipophilicity (LogP/LogD), and metabolic stability. By synthesizing field-proven insights with detailed experimental protocols, this document serves as an essential resource for professionals engaged in the design and development of novel chemical entities.

Introduction: The Strategic Imperative of the Trifluoromethylpyridine Scaffold

The fusion of a pyridine ring with a trifluoromethyl group creates a powerful synergy, leveraging the distinct advantages of each component to create molecules with enhanced drug-like properties.[1][2][3]

-

The Pyridine Ring : As a bioisostere of a phenyl ring, the pyridine nitrogen introduces a hydrogen bond acceptor site, modulates basicity, and can improve aqueous solubility, often leading to more favorable pharmacokinetic profiles.

-

The Trifluoromethyl Group : This group is a potent tool in drug design for several key reasons.[1][4] Its strong electron-withdrawing nature, high C-F bond energy, and lipophilicity can profoundly influence a molecule's metabolic stability, receptor binding affinity, and membrane permeability.[1][4][5][6][7]

The combination results in a scaffold that allows chemists to fine-tune electronic and steric properties, block metabolic liabilities, and improve target engagement, making TFMP derivatives invaluable in the development of pharmaceuticals and agrochemicals.[1][8][9][10]

Fundamental Physicochemical Properties

The introduction of a -CF3 group fundamentally alters the core physicochemical properties of the pyridine ring. Understanding these changes is critical for predicting a molecule's behavior in biological systems.

Electronic Effects: The Inductive Power of the -CF3 Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry, a property quantified by its large positive Hammett constant (σp = 0.54).[8][11] This strong inductive effect significantly reduces the electron density of the aromatic ring and, most importantly, the pyridine nitrogen.[12] This reduction in basicity is a primary modulator of the molecule's pKa.

Acidity and Basicity (pKa): Tailoring Ionization for Biological Targets

The pKa of a molecule dictates its ionization state at a given pH, which is crucial for solubility, permeability, and target binding. The electron-withdrawing -CF3 group substantially lowers the pKa of the pyridinium conjugate acid, making the pyridine nitrogen less basic.[12] For example, the pKa of pyridine is ~5.2, whereas the pKa of 3-(trifluoromethyl)pyridine is significantly lower. This decreased basicity means the molecule is less likely to be protonated at physiological pH (7.4), which can prevent unwanted interactions with acidic organelles and reduce off-target effects.[12]

| Compound | Position of -CF3 | Approximate pKa | Rationale for Change |

| Pyridine | N/A | 5.2 | Reference compound. |

| 2-(Trifluoromethyl)pyridine | 2- (ortho) | ~1.0 | Strong inductive withdrawal proximal to the nitrogen atom drastically reduces basicity. |

| 3-(Trifluoromethyl)pyridine | 3- (meta) | ~3.0 | Inductive effect is still strong, significantly lowering basicity compared to pyridine.[13] |

| 4-(Trifluoromethyl)pyridine | 4- (para) | ~3.5 | Inductive withdrawal is transmitted effectively through the ring, but is slightly less impactful on the nitrogen lone pair compared to the ortho position. |

Causality Behind Experimental Choice: Potentiometric titration is the gold-standard method for pKa determination due to its high precision and direct measurement of pH changes upon addition of a titrant.[14][15][16][17] This method provides an unambiguous inflection point on the titration curve, which corresponds to the pKa.[14][16]

Experimental Protocol 2.2.1: Potentiometric Titration for pKa Determination [14][16]

-

Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[14][16]

-

Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a concentration of approximately 1 mM.[14][16]

-

Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[14][16]

-

Titration Setup: Place the sample solution in a jacketed vessel on a magnetic stirrer. Purge with nitrogen to remove dissolved CO2.[14] Immerse the calibrated pH electrode.

-

Titration: Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound).[14][16]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[14]

Diagram 2.2.1: Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD): Optimizing for Permeability and ADME

Lipophilicity is a critical parameter influencing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6] The -CF3 group is highly lipophilic and generally increases the LogP/LogD of a molecule.[6] This enhanced lipophilicity can improve membrane permeability and target binding but must be balanced to avoid poor solubility and high metabolic clearance.[1][18]

-

LogP : The partition coefficient of a neutral compound between n-octanol and water.[18]

-

LogD : The distribution coefficient at a specific pH (e.g., 7.4 for physiological conditions), which accounts for both ionized and neutral species.[19][20]

| Compound | Approximate LogP | Rationale for Change |

| Pyridine | 0.65 | Reference compound. |

| 2-Fluoro-6-(trifluoromethyl)pyridine | 2.2 | The combined lipophilicity of both fluorine and the -CF3 group significantly increases LogP.[21] |

| 4-(Trifluoromethyl)pyridine | 1.7 | The -CF3 group substantially increases the lipophilicity compared to unsubstituted pyridine.[22] |

Causality Behind Experimental Choice: The shake-flask method is considered the "gold standard" for LogP/LogD determination because it is a direct measurement of the partitioning equilibrium.[19][20][23][24] It provides highly accurate and reproducible data when experimental parameters are carefully controlled.[23][25]

Experimental Protocol 2.3.1: Shake-Flask Method for LogD₇.₄ Determination [19][25]

-

Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by shaking them together for 24 hours.[19] Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble (typically DMSO, then diluted into one of the phases).[19] The final concentration should be low enough to avoid saturation in either phase.

-

Partitioning: Add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated PBS buffer to a vial containing the test compound. The volume ratio can be adjusted based on the expected LogD to ensure measurable concentrations in both phases.[25]

-

Equilibration: Shake the vial vigorously for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.[24]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[23]

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚᵦₛ).

Diagram 2.3.1: Workflow for LogD Determination

Caption: Workflow for LogD determination by the shake-flask method.

Chemical Reactivity and Metabolic Stability

The electronic properties of the TFMP ring govern its chemical reactivity and its susceptibility to metabolic degradation.

Reactivity in Synthesis

The strong electron-withdrawing nature of the -CF3 group deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the -CF3 group. This reactivity profile is a key consideration in the synthetic routes used to create more complex derivatives.[1][8] Common synthetic methods include the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct trifluoromethylation of a pre-formed pyridine ring.[2][8][9]

Metabolic Stability: Enhancing Drug Half-Life

A primary reason for incorporating a -CF3 group is to enhance metabolic stability.[1][4] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP) family.[4] By placing a -CF3 group at a known or suspected site of oxidative metabolism (e.g., replacing a labile methyl or hydrogen), that metabolic pathway can be effectively blocked.[4] This "metabolic switching" can significantly increase the drug's half-life, improve bioavailability, and lead to a more predictable pharmacokinetic profile.[4]

Causality Behind Experimental Choice: The in vitro liver microsomal stability assay is the industry-standard method for assessing metabolic stability.[26][27] Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes like CYPs.[26][27] This assay provides a rapid and cost-effective way to rank-order compounds and predict in vivo hepatic clearance.[26][28]

Experimental Protocol 3.2.1: In Vitro Metabolic Stability Assay Using Liver Microsomes [26][28][29]

-

Reagent Preparation:

-

Thaw pooled liver microsomes (e.g., human, rat) on ice.[28] Dilute to the working concentration (e.g., 0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4).[26][28]

-

Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[29]

-

Prepare working solutions of the test compound and positive controls (e.g., Midazolam, Dextromethorphan) in buffer.[28]

-

-

Incubation:

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound working solution and pre-incubate the plate at 37°C for 5-10 minutes.[4]

-

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.[4][27][28] The 0-minute time point is taken immediately before this step or from a parallel incubation quenched instantly.

-

Time Points & Termination: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[4][28][29]

-

Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples to determine the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

-

Data Analysis: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) = 0.693/k and the intrinsic clearance (Clᵢₙₜ).[28]

Diagram 3.2.1: Workflow for Metabolic Stability Assay

Caption: Workflow for in vitro liver microsomal stability assay.

Spectroscopic and Structural Characterization

Unambiguous characterization of TFMP derivatives relies on a combination of modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Protons on the pyridine ring will show characteristic shifts and coupling patterns. The electron-withdrawing -CF3 group will generally shift adjacent protons downfield.

-

¹³C NMR : The carbon attached to the -CF3 group will appear as a characteristic quartet due to coupling with the three fluorine atoms.[7]

-

¹⁹F NMR : This is a highly sensitive and definitive technique for fluorinated compounds. The -CF3 group typically appears as a singlet in a predictable region of the spectrum, providing a clear diagnostic peak.[7]

-

-

Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern, confirming the molecular formula and structural components.

-

Infrared (IR) Spectroscopy : Strong C-F stretching bands are typically observed in the 1100-1350 cm⁻¹ region, providing further evidence for the presence of the trifluoromethyl group.[7]

Conclusion

Trifluoromethylpyridine derivatives represent a critically important class of molecules in the development of modern pharmaceuticals and agrochemicals.[2][8][11] Their unique physicochemical properties—stemming from the powerful electron-withdrawing and lipophilic nature of the -CF3 group combined with the versatile pyridine scaffold—provide chemists with a robust toolkit for optimizing ADME profiles and enhancing biological activity.[1][3] A thorough understanding of their pKa, lipophilicity, and metabolic stability, guided by the robust experimental protocols detailed in this guide, is essential for the rational design and successful development of the next generation of TFMP-based chemical innovations.

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

-

Oda, H., Nakajima, T., & Tsubata, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 168-183. [Link]

- Ningbo Innopharmchem Co., Ltd. (2026, January 6). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives.

-

Oda, H., Nakajima, T., & Tsubata, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage, 46(2), 168-183. [Link]

-

Sousa, T., et al. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

- Mercell. (n.d.). Metabolic stability in liver microsomes.

-

Protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved January 9, 2026, from [Link]

- Ningbo Innopharmchem Co., Ltd. (2026, January 1). The Role of Trifluoromethyl Pyridine Intermediates in Drug Discovery.

- Ningbo Innopharmchem Co., Ltd. (n.d.). Advancing Pharmaceutical Discovery: The Significance of Trifluoromethylpyridine Intermediates.

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved January 9, 2026, from [Link]

-

Beggiato, E., et al. (2000). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, (21), 3755-3761. [Link]

- BenchChem. (2025, November). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.

-

Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-162. [Link]

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

-

Protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes. Retrieved January 9, 2026, from [Link]

-

Aksoy, M. S., & Ozkan, S. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(1), 46-52. [Link]

-

JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved January 9, 2026, from [Link]

-

Vračko, M., & Lipej, M. (2013). Development of Methods for the Determination of pKa Values. Molecules, 18(8), 9749-9778. [Link]

- BenchChem. (2025). The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.

-

ResearchGate. (2021, May). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)pyridine. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved January 9, 2026, from [Link]

- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.

- Popović-Djordjević, J., et al. (2020). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 189, 113451.

-

Evotec. (n.d.). Microsomal Stability. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (2015, October 13). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Retrieved January 9, 2026, from [Link]

- BenchChem. (2025, November). Navigating Lipophilicity in Drug Discovery: A Comparative Guide to Thiofluoroalkyl Pyridines.

-

ACS Publications. (2022, April 11). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. Retrieved January 9, 2026, from [Link]

-

AIP Publishing. (2016, May 23). Vibrational spectroscopic, structural and nonlinear optical activity studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A DFT approach. Retrieved January 9, 2026, from [Link]

- BenchChem. (n.d.). A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups.

- BenchChem. (n.d.). Physical properties of trifluoromethyl-substituted pyrazoles.

- BenchChem. (n.d.). Spectroscopic Fingerprints of Trifluoromethylated Molecules: A Comparative Guide.

-

ACS Publications. (2022, April 11). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Retrieved January 9, 2026, from [Link]

-

NIH. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values.... Retrieved January 9, 2026, from [Link]

-

MDPI. (2021, October 10). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Retrieved January 9, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 25. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mttlab.eu [mttlab.eu]

- 27. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 28. mercell.com [mercell.com]

- 29. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

A Technical Guide to the Spectroscopic Characterization of (5-(Trifluoromethyl)pyridin-3-YL)methanamine

Abstract

This guide provides an in-depth technical overview of the core spectroscopic techniques used to characterize the structure and purity of (5-(Trifluoromethyl)pyridin-3-YL)methanamine (CAS: 766513-53-5). As a substituted pyridine derivative, this compound holds potential as a building block in pharmaceutical and agrochemical research. While comprehensive, experimentally verified spectral data for this specific compound is not widely available in public-access databases, this document leverages established spectroscopic principles and in silico prediction models to present a robust framework for its analysis. The methodologies and interpretative logic detailed herein are designed for researchers, scientists, and drug development professionals, providing a self-validating system for structural elucidation and quality control.

Introduction and Molecular Structure

This compound is a fluorinated pyridine derivative featuring a trifluoromethyl group at the C5 position and an aminomethyl group at the C3 position. The trifluoromethyl group is a common bioisostere for a methyl or ethyl group but imparts significantly different electronic properties, including high electronegativity and lipophilicity, which can modulate a molecule's metabolic stability and binding affinity. Accurate structural confirmation is therefore the bedrock of any subsequent research.

This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the unambiguous identification of this molecule. The causality behind experimental choices and the logic of spectral interpretation are emphasized throughout.

Molecular Structure and Atom Numbering:

Figure 1: Chemical structure of this compound with IUPAC numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can map the connectivity and chemical environment of each atom.

General Experimental Protocol for NMR

The following protocol represents a standard, self-validating methodology for acquiring high-quality NMR data.

Step-by-Step Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of the analyte and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; it must dissolve the analyte without containing protons that would obscure the signals of interest.[1]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS provides a sharp signal at 0.00 ppm, serving as a universal reference point for the chemical shift scale.[2]

-

Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Place the tube in the spectrometer's probe.

-

Spectrometer Tuning: The instrument is tuned to the specific frequencies of the nuclei being observed (e.g., ¹H, ¹³C) and the magnetic field is "shimmed" to maximize its homogeneity, ensuring sharp, well-resolved signals.

-

Data Acquisition: Acquire the Free Induction Decay (FID) signal over a set number of scans. The number of scans is increased for less sensitive nuclei like ¹³C to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum that is typically analyzed. Phase and baseline corrections are applied to ensure accurate integration and peak identification.

¹H NMR Spectroscopy: Proton Analysis

¹H NMR provides information on the number, environment, and neighboring relationships of hydrogen atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |

| H2 | 8.75 | s (singlet) | - | 1H |

| H6 | 8.68 | s (singlet) | - | 1H |

| H4 | 7.95 | s (singlet) | - | 1H |

| H8 (-CH₂-) | 4.05 | s (singlet) | - | 2H |

| -NH₂ | 1.70 | br s (broad) | - | 2H |

Interpretation and Causality:

-

Aromatic Protons (H2, H6, H4): The protons directly attached to the pyridine ring are significantly deshielded (shifted downfield) due to the aromatic ring current and the electron-withdrawing effects of both the ring nitrogen and the trifluoromethyl group. H2 and H6 are the most deshielded due to their proximity to the electronegative nitrogen atom. H4 is also strongly influenced by the adjacent CF₃ group. The lack of adjacent protons results in predicted singlet multiplicities for all three aromatic signals.

-

Methylene Protons (H8): The -CH₂- protons are in a benzylic position, causing a downfield shift to ~4.05 ppm. They appear as a singlet as there are no adjacent protons to couple with (coupling across the amine nitrogen is typically not observed).

-

Amine Protons (-NH₂): These protons often appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water. The signal at ~1.70 ppm is typical for a primary amine.

¹³C NMR Spectroscopy: Carbon Backbone Analysis

¹³C NMR reveals the number of chemically distinct carbon atoms and provides insight into their chemical environment (e.g., hybridization, attached functional groups).

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Assigned Carbon | Predicted δ (ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Predicted J (Hz) |

| C2 | 152.5 | s (singlet) | - |

| C6 | 148.0 | s (singlet) | - |

| C3 | 141.0 | s (singlet) | - |

| C4 | 135.0 | q (quartet) | ~1 |

| C5 | 131.5 | q (quartet) | ~34 |

| C7 (-CF₃) | 123.0 | q (quartet) | ~273 |

| C8 (-CH₂-) | 45.0 | s (singlet) | - |

Interpretation and Causality:

-

Aromatic Carbons (C2-C6): The pyridine ring carbons appear in the typical aromatic region (130-155 ppm). C2 and C6 are shifted furthest downfield due to their direct attachment to the electronegative nitrogen.

-

Trifluoromethylated Carbons (C5, C7): The carbon of the -CF₃ group (C7) exhibits a strong quartet signal around 123.0 ppm due to one-bond coupling (¹JCF) with the three fluorine atoms, with a large coupling constant of ~273 Hz. The carbon to which it is attached (C5) also shows a quartet, but with a smaller two-bond coupling constant (²JCF) of ~34 Hz. The adjacent C4 may show a very small, often unresolved, quartet splitting.[3]

-

Methylene Carbon (C8): The aliphatic -CH₂- carbon is found upfield around 45.0 ppm, consistent with a primary amine-substituted carbon in a benzylic position.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. The fragmentation pattern provides a molecular fingerprint that can be used to deduce the structure.

General Experimental Protocol for GC-MS

A standard protocol for analyzing a semi-volatile compound like this involves Gas Chromatography coupled with Mass Spectrometry (GC-MS) using Electron Ionization (EI).

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., ~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound travels through a capillary column, separating it from any impurities based on its boiling point and interactions with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M•⁺).[4]

-

Fragmentation: The molecular ion is energetically unstable and fragments into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Predicted EI Mass Spectrometry Fragmentation Data:

| m/z (Mass/Charge) | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |

| 176 | [C₇H₇F₃N₂]•⁺ | - | Molecular Ion [M]•⁺ |

| 175 | [C₇H₆F₃N₂]⁺ | •H | Loss of a hydrogen radical |

| 160 | [C₇H₅F₃N]⁺ | •NH₂ | Loss of amino radical |

| 147 | [C₆H₄F₃N]•⁺ | •CH₂NH | Benzylic cleavage |

| 107 | [C₅H₄N₂]⁺ | •CF₃ | Loss of CF₃ radical |

Interpretation and Causality:

-

Molecular Ion (m/z 176): The peak with the highest m/z value corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight of the compound.

-

Benzylic Cleavage (m/z 147): A very common and favorable fragmentation pathway for this molecule is the cleavage of the C3-C8 bond. This is known as benzylic cleavage and results in the loss of a •CH₂NH radical, forming a stable pyridinium-type ion. This is often a prominent peak in the spectrum.

-

Loss of Amino Radical (m/z 160): Cleavage of the C8-N bond can lead to the loss of an amino radical (•NH₂), although this is generally less favorable than benzylic cleavage.

-

Loss of Trifluoromethyl Radical (m/z 107): The C5-CF₃ bond can also cleave to lose a •CF₃ radical. This fragmentation pathway helps confirm the presence of the trifluoromethyl substituent on the ring.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Chemical bonds vibrate at specific frequencies, and when infrared radiation matching these frequencies is absorbed, it provides a characteristic spectrum.

General Experimental Protocol for ATR-IR

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid or liquid samples.

Step-by-Step Methodology:

-

Background Scan: With the ATR crystal clean, a background spectrum is recorded. This is a crucial self-validating step that measures the absorbance of the ambient atmosphere (e.g., CO₂, H₂O) and the instrument itself, which is then subtracted from the sample spectrum.

-

Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply Pressure: A pressure arm is engaged to ensure firm, uniform contact between the sample and the crystal.

-

Data Acquisition: The instrument scans the sample with the IR beam. The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is displayed.

-

Cleaning: The crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) after analysis.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3300 | N-H symmetric/asymmetric stretch | Primary Amine (-NH₂) |

| 3080 - 3010 | C-H aromatic stretch | Pyridine Ring |

| 2950 - 2850 | C-H aliphatic stretch | Methylene (-CH₂) |

| 1600 - 1550 | C=C and C=N ring stretch | Pyridine Ring |

| 1470 - 1430 | -CH₂- scissoring | Methylene (-CH₂) |

| 1350 - 1150 | C-F stretch (strong) | Trifluoromethyl (-CF₃) |

Interpretation and Causality:

-

N-H Region (3400-3300 cm⁻¹): The presence of a primary amine is typically confirmed by two distinct, medium-intensity peaks in this region, corresponding to the asymmetric and symmetric stretching of the N-H bonds.

-

C-H Region (3080-2850 cm⁻¹): Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methylene group.

-

Fingerprint Region (< 1600 cm⁻¹): This region contains many complex vibrations. The most diagnostically significant bands for this molecule are the very strong, broad absorptions between 1350 and 1150 cm⁻¹. This is the classic signature of a C-F stretching vibration, and its high intensity is a clear indicator of the trifluoromethyl group.[6] The pyridine ring stretching vibrations also appear in this region.[7]

Integrated Analysis and Workflow

No single technique provides all the necessary information for structural elucidation. True confidence in a structure is achieved by integrating the complementary data from NMR, MS, and IR.

-

MS provides the molecular weight and elemental formula.

-

IR confirms the presence of key functional groups (-NH₂, -CF₃, aromatic ring).

-

NMR connects the pieces, providing a detailed map of the carbon-hydrogen framework.

The logical workflow for characterizing an unknown sample suspected to be this compound is visualized below.

Caption: General workflow for spectroscopic characterization.

Conclusion

The structural characterization of this compound is reliably achieved through a coordinated application of NMR, MS, and IR spectroscopy. This guide outlines the standard protocols and, more critically, the interpretative logic required to analyze the predicted data for this molecule. By understanding the causal relationships between molecular structure and spectral output—such as the deshielding effects in NMR, characteristic cleavages in MS, and vibrational modes in IR—researchers can confidently verify the identity and purity of this valuable chemical building block, ensuring the integrity of their subsequent scientific investigations.

References

-

Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2014). National Institute of Technology Karnataka, Surathkal. Available at: [Link]

-

Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. (n.d.). Taylor & Francis Online. Available at: [Link]

-

Supplementary Information. (2021). The Royal Society of Chemistry. Available at: [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025). ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMedCentral. Available at: [Link]

-

Electronic Supplementary Material (ESI) for ChemComm. (2015). The Royal Society of Chemistry. Available at: [Link]

-

¹H-NMR and ¹³C-NMR Spectra. (n.d.). Inorganic Chemistry. Available at: [Link]

-

Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021). Growing Science. Available at: [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Available at: [Link]

-

Predicting Infrared Spectra with Message Passing Neural Networks. (n.d.). MIT Open Access Articles. Available at: [Link]

-

¹H (a) and ¹³C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. (n.d.). ResearchGate. Available at: [Link]

-

IR spectra prediction. (n.d.). Cheminfo.org. Available at: [Link]

-

Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (n.d.). Universität Halle. Available at: [Link]

-

A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics. (2021). PubMed. Available at: [Link]

-

Site-Specific C-H Chalcogenation of Quinoxalin-2(1H) - Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Prediction of peptide fragment ion mass spectra by data mining techniques. (2014). PubMed. Available at: [Link]

-

Wiley Launches New Database of Predicted Infrared Spectra. (2023). Wiley. Available at: [Link]

-

2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. (2023). MDPI. Available at: [Link]

-

Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. (n.d.). MDPI. Available at: [Link]M620/pdf)

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline [mdpi.com]

- 7. jscimedcentral.com [jscimedcentral.com]

(5-(Trifluoromethyl)pyridin-3-YL)methanamine mechanism of action

An In-Depth Technical Guide to the Potential Mechanism of Action of (5-(Trifluoromethyl)pyridin-3-YL)methanamine

Abstract

This compound represents a foundational scaffold in medicinal chemistry. While its specific mechanism of action is not yet fully elucidated in publicly available literature, its structural motifs—the trifluoromethyl group and the pyridine ring—are integral to numerous FDA-approved therapeutics and clinical candidates.[1][2] This guide synthesizes information from structurally analogous compounds to propose and explore potential mechanisms of action for this molecule. We will delve into the rationale behind these hypotheses, grounded in the established pharmacology of related compounds, and provide detailed experimental protocols for researchers to investigate these potential biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and related chemical entities.

Introduction: The Significance of the Trifluoromethylpyridine Scaffold

The trifluoromethylpyridine (TFMP) moiety is a privileged structure in modern drug discovery, valued for its ability to enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates.[1][3] The trifluoromethyl group, a potent electron-withdrawing substituent, can significantly impact a molecule's acidity, lipophilicity, and binding affinity to biological targets.[1] It often serves as a bioisosteric replacement for other chemical groups, offering improved characteristics.[4][5]

Given the absence of direct pharmacological data on this compound, this guide will focus on two primary, plausible mechanisms of action based on the activities of more complex molecules that share its core structure: inhibition of the PI3K/mTOR signaling pathway and antagonism of the Androgen Receptor (AR) .

Hypothesized Mechanism of Action I: Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6][7] Its deregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[6][8][9]

Rationale from Structural Analogs

The clinical candidate PQR309 (bimiralisib) , a potent pan-class I PI3K/mTOR inhibitor, features a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine structure.[6] The trifluoromethylpyridine core of PQR309 is crucial for its activity. This suggests that the simpler this compound scaffold could serve as a valuable starting point for the design of novel kinase inhibitors targeting the PI3K/mTOR pathway. The pyridine nitrogen can act as a hydrogen bond acceptor, while the trifluoromethyl group can engage in favorable interactions within the ATP-binding pocket of these kinases.

Proposed Signaling Pathway Inhibition

An inhibitor based on the this compound scaffold would likely act as an ATP-competitive inhibitor of PI3K and/or mTOR kinases. By occupying the ATP-binding site, it would prevent the phosphorylation of downstream substrates like Akt and S6K1, thereby inhibiting cell growth and promoting apoptosis in cancer cells.

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Hypothesized Mechanism of Action II: Androgen Receptor Antagonism

The Androgen Receptor (AR) is a nuclear hormone receptor that plays a pivotal role in the development and progression of prostate cancer.[10][11] AR antagonists that block the binding of androgens (like testosterone and dihydrotestosterone) are a cornerstone of prostate cancer therapy.

Rationale from Structural Analogs

Several potent AR antagonists incorporate a trifluoromethylpyridine or a related trifluoromethylphenyl moiety. For instance, YM580 is a nonsteroidal AR antagonist with a trifluoromethylpyridine group that demonstrates significant antiandrogenic activity.[12] More recently, EF2 (5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine) was identified as a pure AR antagonist effective against drug-resistant forms of the receptor.[10][13] These examples strongly suggest that the trifluoromethylpyridine scaffold can effectively occupy the ligand-binding pocket or allosteric sites of the AR. One such allosteric site, the Binding Function-3 (BF-3) pocket, is a promising target for a new class of AR inhibitors.[11][14]

Proposed Mechanism of AR Antagonism

A molecule based on the this compound scaffold could act as a competitive antagonist at the AR ligand-binding domain (LBD) or as an allosteric inhibitor at the BF-3 site. This binding would prevent the conformational changes required for receptor dimerization, nuclear translocation, and the recruitment of coactivator proteins, ultimately inhibiting the transcription of AR-dependent genes that drive prostate cancer cell growth.

Caption: Proposed mechanism of Androgen Receptor (AR) antagonism.

Experimental Protocols for Mechanistic Validation

To empirically test these hypotheses, a structured, multi-tiered experimental approach is necessary. The following protocols provide a framework for the initial characterization of this compound or its derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (PI3Kα)

Objective: To determine if the compound directly inhibits the enzymatic activity of a representative PI3K isoform.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Dilute recombinant human PI3Kα enzyme and the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), in the appropriate kinase assay buffer.

-

Prepare a solution of ATP, including a trace amount of γ-³²P-ATP.

-

-

Assay Procedure:

-

Add the test compound over a range of concentrations to a 96-well plate.

-

Add the PI3Kα enzyme to each well and incubate briefly to allow for compound binding.

-

Initiate the kinase reaction by adding the ATP/γ-³²P-ATP mix and the PIP2 substrate.

-

Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

-

Detection and Analysis:

-

Extract the radiolabeled lipid product (PIP3) using a chloroform/methanol extraction.

-

Spot the lipid extract onto a thin-layer chromatography (TLC) plate and separate the lipids.

-

Expose the TLC plate to a phosphor screen and quantify the amount of ³²P-PIP3 using a phosphorimager.

-

Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Caption: Workflow for an AR competitive binding assay.

Summary of Potential Quantitative Data

The experiments described above would yield quantitative data to either support or refute the hypothesized mechanisms of action. Below is a table illustrating the type of data that would be generated.

| Parameter | Hypothesized Target | Assay | Potential Value | Interpretation |

| IC₅₀ | PI3Kα | Kinase Inhibition | 150 nM | Indicates direct, potent inhibition of the enzyme. |

| Ki | Androgen Receptor | Competitive Binding | 250 nM | Demonstrates direct binding to the AR LBD. |

| GI₅₀ | Prostate Cancer Cells | Cellular Proliferation | 500 nM | Shows the compound inhibits cell growth. |

Conclusion and Future Directions

While the definitive mechanism of action for this compound is yet to be established, its structural similarity to known bioactive agents provides a strong foundation for hypothesizing its potential as either a PI3K/mTOR inhibitor or an androgen receptor antagonist . The trifluoromethylpyridine scaffold is a highly valuable starting point for drug discovery, and the experimental protocols outlined in this guide offer a clear path for researchers to validate these hypotheses.

Future work should focus on a systematic structure-activity relationship (SAR) study, synthesizing derivatives of the core scaffold to optimize potency, selectivity, and drug-like properties. Positive results from the initial in vitro assays should be followed by cell-based target engagement and downstream signaling pathway analysis to confirm the mechanism of action within a biological context.

References

-

Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(8), 3598-3616. [Link]

-

Fujikawa, K., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 196-205. [Link]

-

Unoh, Y., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(2), 110-119. [Link]

-

Pollastri, M. P., et al. (2017). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 8(11), 1183-1188. [Link]

-